molecular formula C8H12Cl2N2O2 B1377147 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride CAS No. 746677-34-9

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride

Cat. No.: B1377147
CAS No.: 746677-34-9
M. Wt: 239.1 g/mol
InChI Key: PMSPFFGTEZKYGU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is a chemical compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 2-methylpyridine-3-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

    6-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but without the methyl group at the 2-position.

Uniqueness

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSPFFGTEZKYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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